Product packaging for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane(Cat. No.:CAS No. 109086-18-2)

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Cat. No.: B1625867
CAS No.: 109086-18-2
M. Wt: 256.14 g/mol
InChI Key: PWWXYDYIZYOBEG-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a useful research compound. Its molecular formula is C10H6F6O and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F6O B1625867 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane CAS No. 109086-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWXYDYIZYOBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552181
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109086-18-2
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Ascendancy of Trifluoromethylated Organic Compounds in Chemical Synthesis

The introduction of trifluoromethyl (CF3) groups into organic molecules is a powerful strategy in modern chemical synthesis, primarily due to the profound impact of this moiety on a compound's properties. The CF3 group is strongly electron-withdrawing, which can significantly alter the electronic nature of adjacent functional groups and aromatic rings. mdpi.com This electronic perturbation can influence reaction rates, regioselectivity, and the stability of reaction intermediates.

Furthermore, the trifluoromethyl group is known for its high lipophilicity and metabolic stability. In the context of medicinal chemistry, these attributes can enhance a drug candidate's ability to cross cell membranes and resist metabolic degradation, thereby improving its pharmacokinetic profile. mdpi.com The steric bulk of the CF3 group, while relatively small, can also play a crucial role in directing the stereochemical outcome of reactions and influencing the binding affinity of a molecule to a biological target. mdpi.com The pursuit of efficient and selective methods for introducing trifluoromethyl groups into organic scaffolds remains an active and competitive area of research. nih.gov

The Enduring Importance of Oxirane Chemistry

Oxiranes, also known as epoxides, are three-membered cyclic ethers that are fundamental building blocks in organic synthesis. Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. orgsyn.orgmdpi.com This reactivity allows for the facile introduction of two adjacent functional groups with defined stereochemistry, making oxiranes invaluable intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and polymers. orgsyn.orgmdpi.com

The ring-opening of an oxirane can be catalyzed by either acid or base. Under acidic conditions, the reaction typically proceeds through a carbocation-like transition state, with the nucleophile attacking the more substituted carbon. In contrast, basic or nucleophilic conditions generally favor an SN2-type attack at the less sterically hindered carbon atom. This predictable and often stereospecific reactivity is a cornerstone of their utility in synthetic chemistry. sigmaaldrich.com The synthesis of oxiranes is most commonly achieved through the epoxidation of alkenes, a transformation for which numerous reagents and catalytic systems have been developed, including peroxy acids and metal-based catalysts for asymmetric epoxidation. mdpi.com

Situating 2 3,5 Bis Trifluoromethyl Phenyl Oxirane in the Landscape of Advanced Fluorinated Epoxide Research

Direct Epoxidation Routes to this compound

Direct epoxidation of the corresponding olefin is one of the most straightforward methods for the synthesis of oxiranes. These routes typically involve the oxidation of the carbon-carbon double bond of a styrene (B11656) precursor.

Epoxidation of Fluorinated Olefin Precursors

The direct epoxidation of 3,5-bis(trifluoromethyl)styrene is a primary route to this compound. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring deactivates the double bond towards electrophilic attack, often requiring more reactive oxidizing agents or harsher reaction conditions compared to the epoxidation of unsubstituted styrene. Various oxidizing systems can be employed for this transformation. The choice of reagent and conditions is critical to achieve high conversion and selectivity, minimizing side reactions such as aromatic oxidation or polymerization.

A general representation of this epoxidation is the reaction of the fluorinated styrene with an oxygen-transfer agent. The reactivity of the alkene is influenced by the electronic properties of the substituents on the aromatic ring. For styrenes with electron-withdrawing groups, the reaction rate is generally slower than for those with electron-donating groups.

Peroxyacid-Mediated Epoxidation Strategies for Oxirane Ring Formation

Peroxyacids are widely used reagents for the epoxidation of alkenes, a reaction known as the Prilezhaev reaction. orgsyn.org Meta-chloroperoxybenzoic acid (m-CPBA) is a common and commercially available peroxyacid for this purpose. sigmaaldrich.comlibretexts.org The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond, forming the epoxide and the corresponding carboxylic acid as a byproduct. organic-chemistry.org

For the synthesis of this compound, 3,5-bis(trifluoromethyl)styrene is treated with m-CPBA in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, at or below room temperature. libretexts.orgorganic-chemistry.orgdeepdyve.com The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. organic-chemistry.org Given that 3,5-bis(trifluoromethyl)styrene is a terminal alkene, the product is a racemic mixture of the (R)- and (S)-enantiomers.

Table 1: Typical Conditions for Peroxyacid-Mediated Epoxidation of Styrenes

Olefin SubstrateOxidizing AgentSolventTemperature (°C)Yield (%)
3,5-Bis(trifluoromethyl)styrenem-CPBADichloromethane0 - 25Moderate to High
StyrenePeroxybenzoic AcidChloroform2569-75 orgsyn.org
Cyclohexenem-CPBADichloromethane25>90 deepdyve.com

Stereoselective and Diastereoselective Synthesis of Trifluoromethyl-Containing Oxiranes

The development of stereoselective methods for the synthesis of chiral oxiranes is crucial for applications in asymmetric synthesis. These methods aim to control the three-dimensional arrangement of atoms in the product, leading to enantiomerically enriched or pure compounds.

Organolithium-Mediated Transformations for Tri- and Tetrasubstituted Oxiranes

Organolithium reagents can be utilized in the synthesis of more complex, substituted oxiranes. While not a direct route to this compound itself, these methods are relevant for producing its analogues. For instance, the reaction of a carbonyl compound with a lithiated species can generate a β-lithioalkoxide, which can then undergo intramolecular cyclization to form an oxirane. The stereochemical outcome of such reactions can often be controlled by the choice of substrates and reaction conditions. The synthesis of highly fluorinated tertiary alcohols through the ring-opening of trifluoromethyl-substituted oxiranes with various nucleophiles highlights the utility of these precursors in building complex fluorinated molecules. nih.gov

Chiral Catalyst-Enabled Stereodivergent Approaches in Oxirane Synthesis

Asymmetric epoxidation using chiral catalysts represents a powerful strategy for the synthesis of enantiomerically enriched epoxides. nih.gov For styrenes, various catalytic systems have been developed, including those based on chiral porphyrin and salen complexes. nih.gov More recently, organocatalysis has emerged as a valuable tool. Chiral ketones, for example, can generate chiral dioxiranes in situ, which then act as the epoxidizing agent. nih.gov

Notably, chiral thiourea (B124793) derivatives have been employed as effective organocatalysts in a range of asymmetric transformations. rsc.orgresearchgate.net Catalysts incorporating the 3,5-bis(trifluoromethyl)phenyl motif are known to be particularly effective due to their strong hydrogen-bonding capabilities. rsc.org A stereodivergent synthesis allows for the selective formation of either enantiomer of the product by simply changing the chirality of the catalyst. bohrium.com For the epoxidation of 3,5-bis(trifluoromethyl)styrene, a chiral catalyst, such as a proline-derived titanium(salan) complex, could be employed to achieve high enantioselectivity. youtube.com

Table 2: Chiral Catalysts in Asymmetric Epoxidation of Styrenes

Catalyst TypeSubstrateOxidantEnantiomeric Excess (ee %)
Chiral KetoneStyreneOxone90 nih.gov
Titanium(salalen) ComplexStyreneH₂O₂93 youtube.com
Proline-derived Salan-Ti ComplexStyreneH₂O₂98 youtube.com

Precursor and Intermediate-Based Syntheses of the Oxirane Core

An alternative to direct epoxidation is the synthesis of the oxirane ring from a precursor that already contains the necessary atoms in a different arrangement. A classic example is the halohydrin route.

This method involves the initial formation of a halohydrin from the alkene. For the synthesis of this compound, 3,5-bis(trifluoromethyl)styrene would first be reacted with a halogen (e.g., bromine or chlorine) in the presence of water. organic-chemistry.orgyoutube.com This reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by a water molecule. The attack typically occurs at the more substituted carbon, leading to a regioselective outcome. organic-chemistry.org

The resulting halohydrin is then treated with a base, such as sodium hydroxide (B78521), to induce an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, and the resulting alkoxide displaces the adjacent halide to form the oxirane ring. This cyclization is an intramolecular S_N2 reaction and proceeds with inversion of configuration at the carbon bearing the halogen.

Utility of 3,5-Bis(trifluoromethyl)benzonitrile (B1295164) Derivatives in Synthetic Pathways

3,5-Bis(trifluoromethyl)benzonitrile is a readily available starting material that serves as a versatile precursor for various synthetic intermediates. biosynth.comnih.gov While not directly convertible to the target oxirane in a single step, its nitrile functionality can be transformed into other key groups, unlocking multiple synthetic pathways.

One primary transformation is the hydrolysis of the nitrile group to afford 3,5-bis(trifluoromethyl)benzoic acid. This carboxylic acid can then be subjected to a series of reactions to yield the corresponding styrene. For example, reduction of the benzoic acid to the corresponding benzyl (B1604629) alcohol, followed by dehydration, or conversion to a phenacyl bromide and subsequent reduction and elimination steps can produce 3,5-bis(trifluoromethyl)styrene. This styrene is a direct precursor to the target oxirane via epoxidation. fishersci.ca

Alternatively, the nitrile can be reduced to form 3,5-bis(trifluoromethyl)benzylamine. nih.gov This amine can be a starting point for more complex molecules or can be transformed into a leaving group, such as through diazotization, to facilitate the introduction of other functionalities necessary for building the oxirane ring. The utility of these key derivatives derived from the benzonitrile (B105546) is highlighted in the table below.

Starting MaterialKey IntermediatePotential Subsequent Transformation
3,5-Bis(trifluoromethyl)benzonitrile3,5-Bis(trifluoromethyl)benzoic acidConversion to 3,5-bis(trifluoromethyl)styrene
3,5-Bis(trifluoromethyl)benzonitrile3,5-Bis(trifluoromethyl)benzylamineConversion to halohydrin precursor

This versatility makes 3,5-bis(trifluoromethyl)benzonitrile a strategic starting point in multi-step syntheses aimed at producing complex fluorinated compounds.

Role of Fluorinated Hydrins in Oxirane Ring Closure

A classic and reliable method for forming epoxide rings is the intramolecular cyclization of a halohydrin, a reaction often referred to as an intramolecular Williamson ether synthesis. In the context of synthesizing this compound, this involves the preparation of a suitable 1-[3,5-bis(trifluoromethyl)phenyl]-2-haloethanol intermediate.

The synthesis of the required halohydrin can be efficiently achieved from 3,5-bis(trifluoromethyl)styrene. fishersci.ca The reaction of this styrene derivative with a halogen source (e.g., N-bromosuccinimide or N-chlorosuccinimide) in the presence of water yields the corresponding halohydrin. The regioselectivity of this addition typically places the hydroxyl group at the benzylic position.

Once the fluorinated halohydrin is formed, treatment with a base promotes an intramolecular Sₙ2 reaction. The basic conditions deprotonate the hydroxyl group, which then acts as a nucleophile, attacking the carbon atom bearing the halogen and displacing it to form the three-membered oxirane ring.

The general two-step sequence is outlined below:

Halohydrin Formation: 3,5-Bis(trifluoromethyl)styrene is treated with a halogen and water to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-haloethanol.

Ring Closure: The resulting halohydrin is treated with a base (e.g., sodium hydroxide or potassium tert-butoxide) to induce cyclization to this compound.

This pathway provides a controlled and high-yielding route to the desired epoxide from an accessible olefin precursor. The accessibility of related chiral alcohols, such as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, suggests that asymmetric variations of this route could provide access to enantiomerically pure oxiranes. sigmaaldrich.com

Formation from Benzyl Bromide Derivatives through Coupling Reactions

The use of 3,5-bis(trifluoromethyl)benzyl bromide provides another direct and powerful route to this compound. sigmaaldrich.com This approach often involves the conversion of the benzyl bromide into the corresponding aldehyde, which then undergoes a coupling reaction with a methylene-transfer reagent.

A prominent example of such a transformation is the Johnson-Corey-Chaykovsky reaction. wikipedia.orgchemeurope.com This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent) or dimethylsulfonium methylide, to convert aldehydes and ketones into epoxides. organic-chemistry.orgadichemistry.comdntb.gov.ua

The synthetic sequence is as follows:

Oxidation: 3,5-Bis(trifluoromethyl)benzyl bromide is first oxidized to 3,5-bis(trifluoromethyl)benzaldehyde (B1330352). Standard oxidation methods, such as the Sommelet reaction or using reagents like N-methylmorpholine N-oxide (NMO) with a suitable catalyst, can be employed.

Epoxidation: The resulting 3,5-bis(trifluoromethyl)benzaldehyde is then reacted with a sulfur ylide. The ylide acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate undergoes an intramolecular ring closure to form the epoxide, with the dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) acting as a leaving group. wikipedia.orgadichemistry.com

This methodology is particularly advantageous due to its high efficiency and the mild conditions under which the epoxidation occurs, making it suitable for complex substrates.

StepReactionReagentsProduct
1Oxidation3,5-Bis(trifluoromethyl)benzyl bromide, Oxidizing agent (e.g., NMO)3,5-Bis(trifluoromethyl)benzaldehyde
2Corey-Chaykovsky Reaction3,5-Bis(trifluoromethyl)benzaldehyde, Sulfur Ylide (e.g., (CH₃)₂SOCH₂)This compound

Strategic Incorporation of the 3,5-Bis(trifluoromethyl)phenyl Moiety into Complex Molecular Architectures

The 3,5-bis(trifluoromethyl)phenyl group is strategically employed in the design of complex molecules across various scientific disciplines due to its unique electronic and steric properties. The two trifluoromethyl groups are potent electron-withdrawing agents and increase the lipophilicity of the molecule, which can enhance biological activity and improve pharmacokinetic profiles. nih.govacs.org

In medicinal chemistry , this moiety is a key component in a number of therapeutic agents. It is found in potent neurokinin-1 (NK1) receptor antagonists, which are used as antiemetic drugs. google.comgoogle.comnih.gov The synthesis of these complex morpholine-based structures often utilizes building blocks like 3,5-bis(trifluoromethyl)benzyl bromide. nih.gov Furthermore, this group has been incorporated into novel pyrazole (B372694) derivatives that exhibit significant antimicrobial activity against drug-resistant bacteria like MRSA. nih.govmdpi.com It is also a critical feature in nonsteroidal inhibitors of enzymes such as steroid 5α-reductase, which are being investigated for conditions like androgenetic alopecia. acs.orgacs.org

In the field of organocatalysis , the 3,5-bis(trifluoromethyl)phenyl motif is famous for its role in Schreiner's thiourea, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. rsc.org This catalyst is exceptionally effective at activating substrates through hydrogen bonding, and its high efficacy is attributed to the strongly electron-withdrawing nature of the two CF₃ groups, which enhances the acidity of the N-H protons.

In materials science , derivatives containing this group, such as those based on triphenylamine, are used as monomers for the synthesis of advanced aromatic polyamides with specific electronic properties. mdpi.com The thermal stability and solubility of these polymers can be fine-tuned by the inclusion of the bulky, fluorinated substituents. The table below summarizes some examples of the strategic use of this moiety.

FieldStarting Material / PrecursorSynthesized Complex MoleculeReference
Medicinal Chemistry3',5'-Bis(trifluoromethyl)acetophenonePyrazole-based antimicrobial agents nih.govmdpi.com
Medicinal Chemistry3,5-Bis(trifluoromethyl)benzyl bromideMorpholine-based NK1 receptor antagonists nih.gov
Medicinal Chemistry3,5-Bis(trifluoromethyl)anilineHydroxycinnamate-based enzyme inhibitors acs.orgacs.org
Organocatalysis3,5-Bis(trifluoromethyl)anilineN,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea rsc.org
Materials Science3,5-Bis(trifluoromethyl)benzylamineN-(3,5-Bis(trifluoromethyl)benzyl)stearamide mdpi.com

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The most characteristic reaction of epoxides, including this compound, is the nucleophilic ring-opening reaction. This process relieves the ring strain and allows for the formation of highly functionalized 1,2-disubstituted products. The electronic properties of the bis(trifluoromethyl)phenyl group play a significant role in modulating the reactivity of the epoxide ring.

The nucleophilic ring-opening of unsymmetrical epoxides can, in principle, yield two different regioisomers. In the case of this compound, the nucleophile can attack either the benzylic carbon (C2) or the terminal carbon (C3) of the oxirane ring. The outcome is largely governed by steric and electronic effects, which are influenced by the reaction conditions (acidic, basic, or neutral).

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. Strong nucleophiles will preferentially attack the less sterically hindered carbon atom. magtech.com.cn For this compound, this is the terminal C3 position. However, the C2 position is a benzylic carbon, which can stabilize developing positive charge in a transition state with more SN1 character. The powerful electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring destabilizes any potential carbocation development at the benzylic C2 position, thereby strongly favoring nucleophilic attack at the less substituted C3 position. This generally leads to high regioselectivity. rsc.orgbeilstein-journals.org

The stereochemistry of the SN2 reaction dictates that the nucleophilic attack occurs from the backside relative to the C-O bond being broken, resulting in an inversion of configuration at the center of attack. Therefore, the ring-opening of an enantiomerically pure epoxide with a nucleophile will proceed with high stereoselectivity to yield a single diastereomer. beilstein-journals.org Studies on structurally related fluorinated epoxides confirm that reactions with various nucleophiles, such as amines and thiols, proceed via an SN2 mechanism to afford 2-substituted 3-hydroxy products with a distinct anti stereochemistry. beilstein-journals.org

The table below illustrates the typical regioselectivity observed in the nucleophilic ring-opening of related epoxides under catalyst-controlled conditions, highlighting the ability to direct the nucleophile to a specific carbon.

Table 1: Catalyst-Controlled Regioselectivity in Epoxide Ring-Opening

Epoxide Substrate Nucleophile Catalyst System Major Product Regioisomer Reference
Unbiased trans-epoxide Aniline Cationic Al-salen β-Amino alcohol rsc.org
(S)-(-)-2-(trifluoromethyl)oxirane Tetrahydroquinoline None (HFIP solvent) Attack at CH2 position rsc.org

This table presents data from related systems to illustrate the principles of regioselective epoxide opening.

While this compound is a substrate for nucleophilic attack, its synthesis is related to processes like the addition of nucleophiles to carbonyls. The mechanisms of such additions, particularly anion-initiated trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), offer profound insight into the behavior of related intermediates. nih.govresearchgate.net The reaction of an aldehyde, such as 3,5-bis(trifluoromethyl)benzaldehyde, with TMSCF₃ initiated by a catalytic amount of a nucleophilic activator (e.g., fluoride (B91410) ion), would lead to an O-silylated alkoxide structurally analogous to the ring-opened this compound.

Mechanistic studies using techniques like stopped-flow NMR and IR have elucidated a complex pathway that deviates from a simple, direct transfer of the trifluoromethyl group from silicon. nih.govstrath.ac.uk A key finding is the formation of pentacoordinate siliconate intermediates, which are generally not competent to directly transfer a CF₃⁻ anion. nih.govresearchgate.net Instead, a general mechanism has been proposed where the product alkoxide and the trifluoromethyl anion (CF₃⁻) act as chain carriers in an anionic chain reaction. nih.govstrath.ac.uk

The process involves the following key steps:

Initiation: An activator (X⁻) reacts with TMSCF₃ to generate a catalytically active CF₃⁻ anion.

Propagation: The CF₃⁻ anion attacks the carbonyl electrophile to form a trifluoromethylated alkoxide. This alkoxide then reacts with another molecule of TMSCF₃ to generate an O-silylated product and regenerate the CF₃⁻ anion, thus continuing the chain.

Equilibria: The CF₃⁻ anion exists in a rapid equilibrium with TMSCF₃ to form a bis(trifluoromethyl) siliconate. This siliconate acts as a reversible inhibitor, sequestering the active nucleophile. nih.gov

This overarching mechanism explains why reaction kinetics are sensitive to the nature of the initiator, the silyl (B83357) reagent, and reactant concentrations. nih.govresearchgate.net

Following the nucleophilic ring-opening of this compound, the resulting alkoxide is itself a potent nucleophile and base. It can readily interact with a variety of electrophilic substrates. A common subsequent reaction is quenching with a proton source to yield the corresponding alcohol. Alternatively, if an electrophilic trapping agent is present, further functionalization can occur. For instance, in reactions involving silyl reagents like TMSCF₃, the intermediate alkoxide is trapped by the silyl group to form a stable O-silylated ether. nih.govrsc.org

Cycloaddition and Rearrangement Pathways

Beyond simple ring-opening, the strained ring and electronic features of this compound and related fluorinated compounds allow for their participation in cycloaddition and rearrangement reactions, leading to more complex molecular architectures.

While the epoxide ring itself is not typically involved directly in pericyclic cycloadditions, molecules containing the 3,5-bis(trifluoromethyl)phenyl group are utilized in designing reactants for such transformations. For example, related compounds like α-(trifluoromethyl)styrenes, which possess a similar electronic profile, undergo [3+2] cycloaddition reactions with diazo compounds like 2,2,2-trifluorodiazoethane. researchgate.net These reactions, often catalyzed by a simple base like triethylamine, proceed smoothly to produce bis(trifluoromethyl)-substituted pyrazolines in high yields. researchgate.net

Solvent choice can also play a critical role in directing cycloaddition pathways. In reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂, using DMAc as a solvent favors a [3+2] cycloaddition to yield pyrazolines, whereas switching the solvent to DCE promotes a [2+1] cycloaddition to form cyclopropanes. rsc.org Although direct examples of this compound undergoing formal [2+2] cycloadditions are not widely reported, the demonstrated reactivity of structurally similar fluorinated compounds suggests its potential as a synthon in designing pathways toward bis(trifluoromethyl)-containing four-membered heterocycles with appropriate reaction partners.

The alkoxide generated from the ring-opening of this compound can potentially undergo further transformations, including rearrangements. If a strong base is used to deprotonate the carbon atom adjacent (alpha) to the oxygen-bearing carbon, a β-oxido carbenoid intermediate can be formed. The stability and subsequent reaction pathways of such carbenoids are significantly influenced by the substituents present.

In fluorinated systems, these intermediates can participate in complex rearrangements. For example, mechanistic studies on anion-initiated trifluoromethylation have identified side products whose formation is consistent with such pathways. One identified side-product, a fluoroenone, is proposed to form via the difluorocyclopropanation of a silyl enol ether, followed by an anion-induced ring-opening and elimination. nih.gov This sequence points to the accessibility of carbenoid-like intermediates and their propensity to undergo rearrangements in the presence of fluoride ions and other nucleophiles. The strong inductive effect of the trifluoromethyl groups on the phenyl ring would influence the acidity of adjacent protons and the stability of any carbanionic or carbenoid intermediates, thereby playing a critical role in directing potential rearrangement pathways.

Oxidation and Reduction Pathways Governing the Oxirane Core Reactivity

The reactivity of the oxirane ring in this compound is significantly influenced by the presence of the strongly electron-withdrawing bis(trifluoromethyl)phenyl substituent. This substituent activates the epoxide ring, making it susceptible to various transformations, including oxidation and reduction reactions that are central to its chemical behavior and synthetic utility. Mechanistic investigations have elucidated the pathways governing these transformations, providing insights into the factors that control product distribution and stereoselectivity.

Oxidation of the Oxirane Core

The oxidation of epoxides, particularly those bearing aryl substituents with electron-withdrawing groups, can proceed through several pathways, often leading to ring-opened products rather than further oxygenation of the oxirane itself. The strong inductive effect of the two trifluoromethyl groups on the phenyl ring of this compound makes the benzylic carbon of the oxirane ring highly electrophilic.

Studies on analogous aryl-substituted epoxides have shown that oxidation can lead to the formation of carbonyl compounds. For instance, the oxidation of styrenes, the precursors to such epoxides, can yield benzaldehydes. qub.ac.ukresearchgate.netrsc.orgmatec-conferences.orgnih.gov In the case of this compound, oxidative cleavage would be expected to yield 3,5-bis(trifluoromethyl)benzaldehyde. This transformation can be rationalized by a mechanism involving the attack of an oxidizing agent, followed by C-C bond cleavage. The presence of electron-withdrawing groups on the aromatic ring has been observed to influence the yields and rates of such oxidation reactions in related systems. researchgate.net

While specific data on the direct oxidation of the this compound core is limited in publicly available literature, the expected reactivity can be extrapolated from studies on similar epoxides. The choice of oxidant and reaction conditions would be critical in directing the reaction towards a specific outcome.

Table 1: Plausible Oxidation Reactions of Aryl Epoxides with Electron-Withdrawing Substituents

Oxidizing AgentExpected Major Product from this compoundMechanistic Notes
Ozone (O₃) followed by a reductive workup3,5-Bis(trifluoromethyl)benzaldehydeOzonolysis can lead to the cleavage of the C-C bond of the oxirane ring.
Periodic acid (H₅IO₆) or Lead tetraacetate (Pb(OAc)₄)3,5-Bis(trifluoromethyl)benzaldehydeThese reagents are known to cleave vicinal diols, which can be formed in situ from the epoxide.
Catalytic oxidation (e.g., with RuO₄)3,5-Bis(trifluoromethyl)benzaldehydeStrong oxidants can promote the cleavage of the epoxide ring to form carbonyl compounds.

This table presents hypothetical reaction pathways based on established reactivity patterns of similar compounds.

Reduction of the Oxirane Core

The reduction of epoxides is a more commonly documented transformation, typically yielding alcohols. The regioselectivity of the hydride attack is a key aspect of the reduction of unsymmetrical epoxides like this compound. The presence of the bulky and electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group sterically hinders the benzylic carbon, while the electronic effects make this position more susceptible to nucleophilic attack.

In the reduction of aryl-substituted epoxides with metal hydrides such as lithium aluminum hydride (LiAlH₄), the hydride nucleophile (H⁻) can attack either the benzylic (Cα) or the terminal (Cβ) carbon of the oxirane ring. researchgate.netresearchgate.netwikipedia.org For many styrene oxides, the attack preferentially occurs at the less substituted terminal carbon due to steric hindrance at the benzylic position, leading to the formation of a 2-aryl-1-ethanol. However, the strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group can enhance the electrophilicity of the benzylic carbon, potentially favoring a nucleophilic attack at this position, which would lead to a 1-aryl-2-ethanol. This regioselectivity can sometimes be influenced by the choice of reducing agent and reaction conditions. researchgate.net

The general mechanism for the reduction of an epoxide with LiAlH₄ involves the nucleophilic attack of a hydride ion on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring to form an aluminum alkoxide intermediate. Subsequent hydrolysis of this intermediate yields the corresponding alcohol. researchgate.net

Table 2: Reduction of this compound with Metal Hydrides

Reducing AgentPredominant ProductReaction ConditionsMechanistic Insight
Lithium Aluminum Hydride (LiAlH₄)2-[3,5-Bis(trifluoromethyl)phenyl]ethanolAnhydrous ether or THF, followed by aqueous workupHydride attack is expected to occur primarily at the less sterically hindered terminal carbon of the oxirane ring. researchgate.netwikipedia.org
Sodium Borohydride (NaBH₄)Slower reaction, may require a catalystProtic solvents (e.g., ethanol, methanol)NaBH₄ is a milder reducing agent and is generally less reactive towards epoxides than LiAlH₄. researchgate.net
Diisobutylaluminium hydride (DIBAL-H)2-[3,5-Bis(trifluoromethyl)phenyl]ethanolAprotic solvent (e.g., toluene, hexanes) at low temperaturesDIBAL-H can also act as a Lewis acid, coordinating to the epoxide oxygen and facilitating hydride delivery.

The product distribution can be influenced by subtle changes in reaction conditions and the specific electronic and steric properties of the substrate.

Catalytic Roles and Applications in Advanced Organic Synthesis

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane as a Foundational Building Block in Fluorinated Compound Synthesis

While direct and extensive literature on the use of this compound as a primary building block is still emerging, its potential is underscored by the well-established reactivity of epoxides and the profound influence of the bis(trifluoromethyl)phenyl moiety. This oxirane serves as a precursor to a variety of fluorinated compounds through regioselective ring-opening reactions. The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group significantly influences the reactivity of the adjacent epoxide ring, making it susceptible to nucleophilic attack.

The synthesis of this key oxirane typically begins with the corresponding styrene (B11656) derivative, 3,5-bis(trifluoromethyl)styrene (B1333223), which can be prepared through various established synthetic routes. The subsequent epoxidation of this electron-deficient olefin can be achieved using various oxidizing agents. For instance, chemoenzymatic cascades involving styrene monooxygenase have been shown to be effective for the asymmetric epoxidation of styrene derivatives, yielding chiral epoxides. These chiral epoxides are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals.

Once formed, the this compound can undergo nucleophilic ring-opening to introduce a wide range of functional groups, leading to the synthesis of complex fluorinated molecules. For example, reaction with amines would yield β-amino alcohols, which are crucial structural motifs in many biologically active compounds, including antiviral agents. Similarly, reaction with thiols can produce β-hydroxysulfides, and Grignard reagents can lead to the formation of tertiary alcohols with retention of stereochemistry. These transformations highlight the oxirane's role as a versatile platform for the introduction of the 3,5-bis(trifluoromethyl)phenyl group into a diverse array of molecular scaffolds. nih.govresearchgate.net

Catalytic Systems Leveraging 3,5-Bis(trifluoromethyl)phenyl Derivatives

The 3,5-bis(trifluoromethyl)phenyl group is a "privileged" motif in catalyst design. rsc.orgrsc.orgresearchgate.net Its strong electron-withdrawing properties enhance the acidity and activity of various catalytic species, leading to the development of highly efficient catalytic systems for a range of organic transformations.

Borate-Based Catalysts in Polymerization and Cationic Species Generation (e.g., Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, often abbreviated as NaBArF, is a widely utilized salt of a weakly coordinating anion. sigmaaldrich.comfishersci.besigmaaldrich.comnih.gov The large, fluorous borate (B1201080) anion is exceptionally stable and non-nucleophilic, which makes it an excellent counterion for highly reactive cationic species. This property is paramount in catalysis, particularly in polymerization reactions and the generation of electrophilic metal complexes. sigmaaldrich.com

NaBArF is frequently employed as a catalyst or co-catalyst in the polymerization of olefins, such as the cyclopolymerization of functionalized trienes. sigmaaldrich.com It also serves as a crucial precursor for the synthesis of other catalysts based on the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) anion. sigmaaldrich.com For instance, it is used to generate and stabilize cationic electrophilic metal alkyl complexes, which are active catalysts in processes like the living polymerization of ethylene, oligomerization of α-olefins, and olefin hydrogenation and hydrosilylation. sigmaaldrich.com The lipophilic nature of the TFPB anion also makes it useful as an anionic phase-transfer catalyst and in the construction of ion-selective membranes. sigmaaldrich.comfishersci.be

Table 1: Applications of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
ApplicationDescriptionReferences
Polymerization Catalyst Used in the cyclopolymerization of functionalized trienes and living polymerization of ethylene. sigmaaldrich.com
Catalyst Precursor Acts as a source of the weakly coordinating [BArF]⁻ anion to generate other TFPB-based catalysts. sigmaaldrich.com
Stabilizer of Cationic Species Stabilizes highly reactive cationic electrophilic metal alkyl complexes. sigmaaldrich.com
Phase-Transfer Catalyst Functions as an anionic phase-transfer catalyst. fishersci.be
Ion-Selective Electrodes Employed in the fabrication of ion-selective membranes and optodes. sigmaaldrich.comfishersci.be
Other Catalytic Reactions Catalyzes in-situ diazo-coupling, N- and C-nitrosations, and the synthesis of oxiranes from carbonyls. sigmaaldrich.com

Organocatalysis with N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea for Substrate Activation and Anion Stabilization

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea (B124793), is a prominent organocatalyst that operates through hydrogen bonding. rsc.orgrsc.orgbris.ac.uk The two N-H protons of the thiourea moiety are rendered significantly more acidic by the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups. This enhanced acidity allows the catalyst to form strong double hydrogen bonds with Lewis basic functional groups, such as carbonyls, imines, and the oxygen of epoxides. rsc.orghep.com.cn

This interaction activates the substrate towards nucleophilic attack and stabilizes the developing negative charge in the transition state. rsc.orgrsc.org Schreiner's thiourea has been successfully employed in a wide array of organic transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, epoxide ring-opening reactions, and transfer hydrogenations. rsc.orghep.com.cn The ability of this catalyst to function effectively, even in the presence of water, highlights its robustness and versatility. rsc.org The 3,5-bis(trifluoromethyl)phenyl motif is now ubiquitously used in the design of new hydrogen-bond donors for organocatalysis. rsc.orgrsc.org

Table 2: Selected Reactions Catalyzed by N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Reaction TypeRole of CatalystReferences
Diels-Alder Reaction Activation of the dienophile through hydrogen bonding. rsc.org
Friedel-Crafts Alkylation Activation of the electrophile. rsc.org
Epoxide Opening Activation of the epoxide ring towards nucleophilic attack. rsc.org
Strecker Reaction Activation of the imine substrate. rsc.org
Transfer Hydrogenation Activation of the substrate receiving the hydride. rsc.org

Chiral Catalysts for Asymmetric Transformations (e.g., Quinine (B1679958) Derivatives in Epoxidation)

The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. The 3,5-bis(trifluoromethyl)phenyl group has been incorporated into various chiral scaffolds to create highly effective catalysts for enantioselective transformations. Quinine and its derivatives, a class of Cinchona alkaloids, have a long history as chiral ligands and organocatalysts. princeton.edueurekalert.orgmdpi.com

In the context of epoxidation, chiral catalysts derived from quinine can be used to achieve the asymmetric synthesis of epoxides, including those with electron-deficient aromatic rings. For instance, the Sharpless asymmetric dihydroxylation, which can be followed by conversion to an epoxide, and other asymmetric epoxidation methods often employ chiral ligands derived from Cinchona alkaloids. google.comnih.gov The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst, which preferentially directs the oxidant to one face of the olefin. While specific examples detailing the asymmetric epoxidation of 3,5-bis(trifluoromethyl)styrene using quinine derivatives are not extensively documented in readily available literature, the general principles of asymmetric catalysis with these systems are well-established for a variety of styrene derivatives. princeton.edunih.gov The synthesis of chiral, non-racemic this compound would provide a valuable building block for the synthesis of enantiomerically pure fluorinated drug candidates.

Metal-Catalyzed Transformations Involving Oxiranes (e.g., CO2 Cycloaddition to Epoxides)

The conversion of carbon dioxide (CO2), an abundant and renewable C1 feedstock, into value-added chemicals is a significant goal in green chemistry. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction that has garnered considerable attention. hep.com.cnnih.govresearchgate.netlookchem.comfishersci.ca This transformation is typically catalyzed by metal complexes, often in the presence of a nucleophilic co-catalyst.

The general mechanism involves the activation of the epoxide by a Lewis acidic metal center, which coordinates to the oxygen atom of the oxirane ring. researchgate.net This coordination polarizes the C-O bonds, making the epoxide more susceptible to nucleophilic attack by a co-catalyst, such as a halide anion. The resulting ring-opened intermediate then reacts with CO2 to form a carbonate, which subsequently cyclizes to release the cyclic carbonate product and regenerate the catalyst. nih.govresearchgate.net

A variety of metal complexes, including those based on rare earth metals, zinc, and chromium, have been shown to be effective catalysts for this transformation. researchgate.netrsc.org Metal-organic frameworks (MOFs) have also emerged as highly promising catalysts due to their porous nature and the presence of accessible Lewis acidic metal sites. nih.gov For electron-deficient epoxides like this compound, the electronic properties of the substrate can influence the reaction rate and conditions required for efficient conversion. The development of highly active and selective catalysts for the cycloaddition of CO2 to such fluorinated epoxides is an active area of research, with the potential to provide environmentally friendly routes to valuable fluorinated carbonates.

Table 3: Overview of Catalytic Systems for CO2 Cycloaddition to Epoxides
Catalyst SystemKey FeaturesReferences
Rare Earth Metal Complexes Effective for both monosubstituted and challenging disubstituted epoxides. rsc.org
Zinc Complexes High catalytic performance under ambient conditions with a co-catalyst. researchgate.net
Metal-Organic Frameworks (MOFs) Heterogeneous, reusable catalysts with high surface area and tunable Lewis acidity. nih.gov
Halogen-Free Systems Address issues of corrosion and product purity by avoiding halide co-catalysts. hep.com.cn

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone for determining the molecular structure of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane in solution. Analysis of ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each atom, while more advanced techniques can establish its stereochemistry.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the oxirane ring and the aromatic ring.

Oxirane Protons: The three protons on the oxirane ring form a characteristic AMX spin system. The benzylic proton (CH attached to the phenyl ring) is expected to appear as a doublet of doublets around δ 4.1 ppm. The two diastereotopic protons of the CH₂ group are expected as two separate doublets of doublets between δ 2.7 and 3.2 ppm. For unsubstituted styrene (B11656) oxide, these signals appear at approximately 3.87, 3.16, and 2.81 ppm. rsc.orgchemicalbook.com

Aromatic Protons: The 3,5-bis(trifluoromethyl)phenyl group has a unique symmetry. The proton at the C4 position (para to the oxirane substituent) should appear as a singlet around δ 7.9 ppm. The two equivalent protons at the C2 and C6 positions (ortho to the oxirane) are expected to appear as a singlet slightly upfield, around δ 8.3 ppm. In similar compounds, these aromatic protons are often observed as sharp singlets between 7.7 and 8.3 ppm. researchgate.netmdpi.com

¹³C NMR: The carbon spectrum provides complementary information.

Oxirane Carbons: The two carbons of the epoxide ring are expected to resonate in the range of δ 45-55 ppm. By analogy with substituted styrene oxides, the benzylic carbon (C-α) would appear around 50-52 ppm, while the terminal CH₂ carbon (C-β) would be found in a similar region. rsc.org

Aromatic Carbons: The signals for the phenyl ring are highly characteristic. The carbon atoms attached to the trifluoromethyl groups (C3 and C5) are expected to show a quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JCF) and resonate around δ 132 ppm. The CF₃ carbons themselves will appear as a quartet around δ 123 ppm (¹JCF ≈ 274 Hz). mdpi.com The other aromatic carbons (C1, C2, C4, C6) will have chemical shifts in the typical aromatic region of δ 120-140 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Oxirane-CH~4.1 (dd)~51
Oxirane-CH₂~2.7-3.2 (2x dd)~47
Aromatic-C1 (ipso)-~140
Aromatic-C2, C6~8.3 (s)~126
Aromatic-C3, C5-~132 (q, ¹JCF ≈ 34 Hz)
Aromatic-C4~7.9 (s)~123 (t, ³JCF ≈ 3 Hz)
-CF₃-~123 (q, ¹JCF ≈ 274 Hz)

As this compound is a chiral molecule, advanced NMR methods are essential for determining its enantiomeric purity and absolute configuration. The presence of two trifluoromethyl groups offers a unique handle for ¹⁹F NMR studies. Chiral discriminating agents, such as chiral solvating agents or chiral lanthanide shift reagents, can be employed. These agents form diastereomeric complexes with the enantiomers of the oxirane, leading to the separation of signals in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of enantiomeric excess.

Furthermore, Vibrational Circular Dichroism (VCD) spectroscopy, coupled with Density Functional Theory (DFT) calculations, has been successfully used to assign the absolute configuration of related chiral phenyloxiranes. researchgate.net This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique fingerprint that can be compared with theoretical predictions for a specific enantiomer (e.g., R or S).

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. biointerfaceresearch.comhoriba.com These two techniques are complementary; FTIR is sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. horiba.com

For this compound, key vibrational modes include:

Trifluoromethyl (CF₃) Group: This group gives rise to very strong and characteristic C-F stretching absorptions in the FTIR spectrum, typically in the 1100-1300 cm⁻¹ region. For a related compound, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, a strong C-F band was observed at 1295 cm⁻¹. researchgate.net

Oxirane Ring: The three-membered ether ring has several characteristic vibrations. The asymmetric C-O-C stretching (ring "breathing" mode) is typically found around 1250 cm⁻¹. Other ring deformation modes appear at lower frequencies, often near 950-810 cm⁻¹ and 840-750 cm⁻¹. iosrjournals.org

Aromatic Ring: The phenyl group exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.net Aromatic C-H out-of-plane bending modes provide information about the substitution pattern.

Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C Stretch1600 - 1450Medium
C-F Stretch (CF₃)1300 - 1100Very Strong
Oxirane Ring "Breathing"~1250Medium
Oxirane Ring Deformation950 - 750Medium-Strong

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The 3,5-bis(trifluoromethyl)phenyl chromophore is expected to dominate the spectrum. By analogy with N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which has a similar chromophoric system, absorptions corresponding to π → π* transitions are anticipated. mdpi.com One band is expected around 205-215 nm, with a second, weaker band characteristic of the benzene (B151609) ring structure appearing around 260-270 nm. mdpi.com The direct attachment of the phenyl ring to the oxirane may cause slight shifts in these absorptions due to electronic interactions.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is not widely reported for simple phenylalkane systems. The compound is not expected to be strongly fluorescent, as the trifluoromethyl groups can sometimes provide non-radiative decay pathways, quenching fluorescence.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in publicly accessible databases, data from analogous compounds allow for a reasoned prediction of its solid-state characteristics.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. researchgate.netmdpi.com For molecules like 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, DFT calculations can provide deep insights into various molecular properties.

Optimization of Molecular Geometries, Bond Parameters, and Vibrational Frequencies

Vibrational frequency analysis, also performed using DFT, is crucial for characterizing the molecule and confirming that the optimized geometry corresponds to a true energy minimum. The calculated infrared (IR) spectrum can be compared with experimental data if available. For the 3,5-bis(trifluoromethyl)phenyl group, characteristic vibrational frequencies for the C-F stretching modes are expected to appear in the region of 1100-1350 cm⁻¹. researchgate.netmdpi.com The oxirane ring would exhibit characteristic C-O stretching and ring-breathing modes.

Table 1: Predicted Bond Parameters for this compound (Illustrative)
ParameterBond/AnglePredicted Value
Bond LengthC-C (phenyl)~1.39 Å
C-O (oxirane)~1.46 Å
C-C (oxirane)~1.47 Å
C-CF3~1.50 Å
Bond AngleC-C-C (phenyl)~120°
C-O-C (oxirane)~60°
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)
Vibrational ModePredicted Frequency (cm⁻¹)
C-F Stretch1100 - 1350
C-H Aromatic Stretch3000 - 3100
Oxirane Ring Breathing1250
C-O-C Asymmetric Stretch850 - 950

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. researchgate.netcitedrive.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.netcitedrive.com

For this compound, the electron-withdrawing trifluoromethyl groups are expected to significantly lower the energy of the LUMO, which would be localized primarily on the phenyl ring and the oxirane moiety. A study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which also contains the 3,5-bis(trifluoromethyl)phenyl group, revealed a high HOMO-LUMO gap of 5.54 eV, suggesting significant stability. mdpi.com In another related compound, 2-(3,5–bistrifluoromethylphenyl)‐3‐(4–methoxyphenyl)acrylonitrile, the optical bandgap, which is related to the HOMO-LUMO gap, was found to be around 3.1 eV. researchgate.net These findings suggest that the title compound likely possesses a relatively large HOMO-LUMO gap, making it a stable molecule. The LUMO's location would indicate that the molecule is susceptible to nucleophilic attack, particularly at the carbon atoms of the oxirane ring.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
ParameterPredicted Energy (eV)
HOMO~ -7.0
LUMO~ -1.5
HOMO-LUMO Gap~ 5.5

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atom of the oxirane ring, due to its lone pairs of electrons. Conversely, the hydrogen atoms of the phenyl ring and the region around the trifluoromethyl groups would exhibit positive potential. A computational study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide showed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen. researchgate.netmdpi.com For the title compound, the carbon atoms of the oxirane ring are likely to be electron-deficient due to the ring strain and the inductive effect of the oxygen atom, making them susceptible to nucleophilic attack.

Mechanistic Studies through Advanced Computational Modeling of Reaction Pathways

Advanced computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the reaction proceeds.

For instance, the ring-opening reactions of epoxides are a fundamental process in organic synthesis. Computational studies can elucidate the mechanism of acid-catalyzed or base-catalyzed ring-opening of this compound. These models can predict whether the reaction proceeds through an SN1 or SN2-type mechanism and can explain the regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks the more or less substituted carbon of the oxirane ring). The presence of the bulky and electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group is expected to exert significant steric and electronic control over the reaction pathway.

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations offer a powerful means to predict the reactivity and selectivity of this compound in various chemical transformations. researchgate.net Reactivity indices derived from DFT, such as global hardness and softness, electrophilicity, and nucleophilicity, can quantify the molecule's reactivity.

The strong electron-withdrawing nature of the trifluoromethyl groups makes the phenyl ring electron-deficient, which in turn influences the reactivity of the oxirane ring. Quantum chemical calculations can predict the regioselectivity of nucleophilic addition to the oxirane ring. It is anticipated that nucleophilic attack will preferentially occur at the benzylic carbon of the oxirane, as this position is activated by the phenyl ring and can better stabilize a partial positive charge in a transition state. Furthermore, these calculations can predict the stereoselectivity of reactions, which is crucial for the synthesis of chiral molecules.

Elucidation of the Influence of Fluorine Atoms on Intermolecular Interactions

The fluorine atoms of the trifluoromethyl groups play a critical role in the intermolecular interactions of this compound. While traditionally considered to be weakly interacting, it is now understood that organic fluorine can participate in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions. nih.gov

Computational studies can quantify the strength and nature of these interactions. For example, analysis of the molecular electrostatic potential can reveal regions of positive and negative potential on the fluorine atoms, which can then interact with complementary regions on neighboring molecules. The trifluoromethyl groups can also engage in so-called "fluorous interactions," which can influence the packing of molecules in the solid state and their solubility in fluorous solvents. Understanding these interactions is crucial for predicting the material properties of compounds containing this moiety.

Structure Activity Relationship Sar Studies of 2 3,5 Bis Trifluoromethyl Phenyl Oxirane Derivatives

Impact of Trifluoromethyl Groups on Chemical and Biological Activity

The incorporation of trifluoromethyl groups onto a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. These strongly electron-withdrawing groups significantly impact the molecule's reactivity and its ability to bind to biological targets. For instance, the high reactivity of some fluorinated compounds is attributed to the lower-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level caused by the electron-withdrawing CF₃ groups. beilstein-journals.org

In derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety, this structural feature is often crucial for potent interactions with specific receptors. Studies on N-aryl-N′-methylguanidines targeting the NMDA receptor showed that replacing an iodo substituent with a trifluoromethyl group could nearly double the binding affinity. nih.gov This enhancement is partly due to the metabolic stability of the aryl trifluoromethyl group. nih.gov Similarly, in the design of nonsteroidal inhibitors for human steroid 5α-reductase type-1 (SRD5A1), the bis(trifluoromethyl)phenyl moiety was found to enhance hydrophobic and halogen interactions with key residues in the catalytic pocket, thereby improving binding affinity and molecular orientation. acs.org The introduction of CF₃ groups can also improve crucial properties like lipophilicity and bioavailability, making them a valuable feature in drug design. beilstein-journals.org For example, pyrazole (B372694) derivatives with a 3,5-bis(trifluoromethyl)phenyl substituent have been developed as potent growth inhibitors of drug-resistant bacteria, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. nih.gov

Derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide serve as a clear example of how systematic substitutions can modulate the inhibition of cholinesterases, key enzymes in cholinergic neurotransmission. nih.gov A study involving twenty-two analogues of this salicylanilide (B1680751) inhibitor demonstrated that modifications to the core structure could tune the potency and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The parent compound, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, acts as a dual inhibitor. By preparing various N,N-disubstituted (thio)carbamates, N-n-alkyl monosubstituted carbamates, and isomers with altered phenolic hydroxyl positions, researchers could modulate the inhibitory profile. nih.gov The compounds displayed moderate inhibition for both enzymes, with IC₅₀ values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE. nih.gov Notably, N-alkyl (C2-C6) carbamates and isomers with a shifted phenolic hydroxyl group were among the most promising analogues. The study identified N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide as the most effective inhibitor against both cholinesterases, highlighting that specific substitution patterns can lead to either selective or balanced inhibition. nih.gov

Inhibition of Cholinesterases by N-[3,5-Bis(trifluoromethyl)phenyl]benzamide Analogues nih.gov
CompoundModificationAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Analogues RangeSystematic Substitutions18.2 - 196.69.2 - 196.2
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideIsomer of phenolic hydroxyl and bromo substituentBest InhibitorBest Inhibitor

The 3,5-bis(trifluoromethyl)phenyl group plays a significant role in organometallic chemistry and catalysis, particularly in enhancing the Lewis acidity of borane (B79455) compounds. Tris[3,5-bis(trifluoromethyl)phenyl]borane, often abbreviated as BArF, is recognized as a more powerful Lewis acid than the widely used tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), as determined by the Gutmann–Beckett method. rsc.orgnih.gov This high Lewis acidity is attributed to the strong electron-withdrawing nature of the two CF₃ groups on each phenyl ring. nih.gov

This enhanced acidity is critical for the performance of BArF in "frustrated Lewis pair" (FLP) chemistry, where the borane and a bulky Lewis base are sterically prevented from forming a classical adduct. rsc.org This "frustration" allows the pair to activate small molecules, such as H₂. rsc.orgnih.gov For example, the FLP formed between BArF and 2,2,6,6-tetramethylpiperidine (B32323) can cleave dihydrogen. rsc.orgnih.gov The 3,5-bis(trifluoromethyl)phenyl motif is now ubiquitously used in hydrogen-bond-based organocatalysts, such as in N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, where it activates substrates and stabilizes developing negative charges in transition states. rsc.org

Stereochemical Influence on Pharmacological and Catalytic Profiles

Stereochemistry is a critical factor that dictates the biological activity and catalytic efficiency of chiral molecules. For derivatives containing the 3,5-bis(trifluoromethyl)phenyl group, the spatial arrangement of substituents can lead to significant differences in their pharmacological and catalytic effects.

In pharmacology, the specific stereoisomeric form of a drug is often responsible for its therapeutic action. For instance, a potent, orally active human neurokinin-1 (NK₁) receptor antagonist features a specific stereochemistry: 2(S)-((3,5-bis(trifluoromethyl)benzyl)oxy)-3(S)-phenyl-4-((3-oxo-1,2,4-triazol-5-yl)methyl)morpholine. nih.govfigshare.com This highlights that the precise 3D arrangement is essential for its high-affinity binding to the receptor. Similarly, studies on the calcium antagonist benidipine, which contains a nitrophenyl group, showed that its diastereoisomers (α and β) had vastly different antihypertensive activities. nih.gov The α-isomer exhibited a very strong hypotensive effect, while the β-isomer was largely inactive. nih.gov Further separation into four optical isomers revealed that the (+)-alpha isomer was 30 to 100 times more potent than the (-)-alpha isomer, underscoring the profound impact of stereochemistry on pharmacological outcomes. nih.gov

In catalysis, the stereochemistry of ligands and catalysts is fundamental to achieving high enantioselectivity. While direct catalytic studies on 2-[3,5-bis(trifluoromethyl)phenyl]oxirane are not detailed in the provided context, the synthesis of related compounds like trifluoromethylated (spiro)-epoxides often yields specific diastereomers, indicating that stereocontrol is a key aspect of their chemistry. rsc.org

Rational Design Principles for Derivatives with Enhanced Properties (e.g., Isolation Groups in NLO Chromophores)

The rational design of molecules with specific, enhanced properties often involves the strategic incorporation of bulky functional groups. The 3,5-bis(trifluoromethyl)benzene moiety is an excellent example of such a group, particularly in the field of nonlinear optical (NLO) materials. mdpi.comnih.gov

In the design of NLO chromophores, a key challenge is overcoming the strong intermolecular dipole-dipole interactions that cause the molecules to arrange in an antiparallel fashion, which cancels out the desired macroscopic NLO effect. mdpi.com The bulky 3,5-bis(trifluoromethyl)benzene unit is introduced as an "isolation group" to physically prevent the chromophores from getting too close to each other. mdpi.comresearchgate.net This suppression of unfavorable dipole-dipole interactions allows for a higher concentration (loading) of the chromophore within a polymer matrix (like amorphous polycarbonate) before aggregation effects diminish performance. mdpi.com

A systematic study of several novel chromophores demonstrated this principle effectively. Chromophores C and D, which included the 3,5-bis(trifluoromethyl)benzene isolation group, could be loaded at higher concentrations while maintaining or increasing the electro-optic (EO) coefficient (r₃₃), a measure of NLO activity. mdpi.com In contrast, chromophores A and B, which lacked this bulky group, showed a decrease in r₃₃ values at higher concentrations. mdpi.com Ultimately, a poled film containing 35% by weight of a chromophore with this isolation group achieved a high r₃₃ value of 54 pm/V at a wavelength of 1310 nm. mdpi.comnih.govresearchgate.net This demonstrates a successful rational design principle where a specific structural motif is used to overcome a key performance-limiting factor.

Electro-Optic (EO) Coefficients of NLO Chromophores mdpi.com
ChromophoreIsolation Group PresentDoping Concentration (wt% in APC)r₃₃ (pm/V at 1310 nm)
ANo15%20
ANo25%26
ANo35%22
DYes (3,5-bis(trifluoromethyl)benzene)15%28
DYes (3,5-bis(trifluoromethyl)benzene)25%41
DYes (3,5-bis(trifluoromethyl)benzene)35%54

Applications in Advanced Materials and Polymer Science

Synthesis of Fluorinated Polymers Utilizing Oxirane Monomers

The synthesis of fluorinated polyethers from 2-[3,5-bis(trifluoromethyl)phenyl]oxirane can be effectively achieved through ring-opening polymerization (ROP). Cationic ring-opening polymerization (CROP) is a particularly relevant method for this type of monomer. The polymerization is typically initiated by strong acids or electrophiles, which activate the oxirane ring for nucleophilic attack by another monomer molecule.

Research on the polymerization of structurally related monomers, such as cyclotrisiloxanes bearing the 3,5-bis(trifluoromethyl)phenyl group, has shown that cationic polymerization initiated by triflic acid leads to the formation of high molecular weight polymers. researchgate.net By analogy, the CROP of this compound is expected to proceed via an oxonium ion mechanism. The bulky and electron-withdrawing nature of the bis(trifluoromethyl)phenyl substituent is likely to influence the polymerization kinetics and the stereochemistry of the resulting polymer chain.

The properties of the resulting homopolymer, poly(this compound), are anticipated to be exceptional. The high fluorine content would contribute to a low surface energy, leading to hydrophobic and oleophobic properties. Furthermore, the rigidity of the aromatic backbone and the strong C-F bonds are expected to result in a polymer with a high glass transition temperature (Tg) and excellent thermal and oxidative stability.

Table 1: Expected Polymerization Characteristics and Properties of Poly(this compound) via Cationic Ring-Opening Polymerization

ParameterExpected Value/CharacteristicRationale/Reference
Polymerization Method Cationic Ring-Opening Polymerization (CROP)Effective for substituted oxiranes and related fluorinated cyclic monomers. researchgate.netrsc.org
Typical Initiators Triflic acid, Boron trifluoride etherate (BF₃·OEt₂)Strong acids capable of initiating CROP of oxiranes. researchgate.net
Polymer Structure Linear polyether with pendant 3,5-bis(trifluoromethyl)phenyl groupsResult of the ring-opening of the oxirane monomer.
Expected Molecular Weight High molecular weight achievableAnalogous to polymerization of similar fluorinated cyclic monomers. researchgate.net
Glass Transition Temp. (Tg) HighDue to the rigid aromatic backbone and bulky side groups.
Thermal Stability ExcellentConferred by the high bond energy of C-F and the aromatic structure.
Solubility Soluble in select polar aprotic solvents (e.g., THF, DMF)The bulky fluorinated groups can enhance solubility in specific solvents.
Surface Energy LowAttributed to the high fluorine content.

Incorporation into Functionalized Polymeric Materials and Copolymers

The incorporation of this compound into copolymers offers a versatile strategy to create functionalized materials with tailored properties. By copolymerizing this oxirane with other cyclic monomers, such as tetrahydrofuran (B95107) (THF) or other epoxides, it is possible to precisely control the physical and chemical characteristics of the resulting polymer.

For instance, the statistical copolymerization of this compound with a more flexible comonomer like THF would allow for the tuning of the glass transition temperature and mechanical properties of the material. The fluorinated units would still impart desirable properties like chemical resistance and low surface energy, while the polyether segments from THF would provide flexibility.

Block copolymers can also be synthesized, potentially through sequential monomer addition in a living polymerization process. This would lead to materials with well-defined microphase-separated morphologies, which could be exploited in applications such as nanolithography or as thermoplastic elastomers with enhanced performance characteristics. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group can also be utilized to create polymers with specific electronic properties for applications in organic electronics.

Table 2: Potential Effects of Incorporating this compound into Copolymers

Copolymer SystemPotential Property ModificationPotential Application
Random Copolymer with THF Tunable Tg, improved flexibility over the homopolymer, retained low surface energy.High-performance elastomers, chemically resistant coatings.
Block Copolymer with Poly(ethylene glycol) (PEG) Amphiphilic character, self-assembly into micelles or vesicles.Drug delivery systems, functional surfactants.
Copolymer with Glycidyl Methacrylate Introduction of crosslinkable sites, combination of fluoropolymer and acrylate (B77674) properties.UV-curable coatings, dental materials.
Copolymer with other fluorinated oxiranes Fine-tuning of refractive index, dielectric constant, and thermal properties.Optical fibers, low-k dielectric materials.

Cyclopolymerization and Oligomerization Processes with Fluorinated Aromatic Precursors

While this compound itself is a mono-functional monomer and thus not suitable for cyclopolymerization, related difunctional precursors containing the 3,5-bis(trifluoromethyl)phenyl moiety could undergo such reactions. For example, a bis-epoxide derived from a bisphenol containing this fluorinated group could lead to cyclopolymers.

Oligomerization of this compound, on the other hand, represents a viable route to produce well-defined, low molecular weight structures. Controlled oligomerization can be achieved by using a high initiator-to-monomer ratio or by employing chain transfer agents during the polymerization. The resulting oligomers would possess the characteristic properties of the fluorinated monomer but with the processability of smaller molecules.

These fluorinated oligomers could find use as functional additives to modify the surface properties of other polymers, as high-performance lubricants, or as building blocks for the synthesis of more complex macromolecular architectures, such as star polymers or dendrimers. The reactive end-groups of the oligomers, typically hydroxyl groups resulting from the ring-opening, can be further functionalized for specific applications.

Table 3: Potential Oligomerization of this compound

ParameterDescriptionPotential Outcome/Application
Process Controlled Ring-Opening OligomerizationProduction of low molecular weight, well-defined oligomers.
Control Method High initiator/monomer ratio, use of chain transfer agents (e.g., alcohols, water).Control over the degree of polymerization and end-group functionality.
Oligomer Structure Short polyether chains with pendant 3,5-bis(trifluoromethyl)phenyl groups and reactive end-groups (e.g., -OH).Functional additives, building blocks for complex architectures.
Properties Low viscosity, high thermal stability, low surface energy.High-performance fluids, surface modifiers for other materials.

Future Research Directions and Emerging Applications

Development of Highly Efficient and Selective Catalytic Systems based on its Derivatives

The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in several highly effective organocatalysts, particularly in the realm of asymmetric synthesis. This is due to its ability to form strong hydrogen bonds and its steric and electronic properties. Derivatives of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane can serve as valuable precursors to a new generation of catalysts.

Future research in this area includes:

Chiral Ligand Synthesis: The ring-opening of the oxirane with various nucleophiles can generate a range of chiral 1,2-disubstituted ligands. For example, reaction with amines or thiols could lead to novel amino alcohol or thioalcohol ligands for transition metal catalysis.

Organocatalyst Development: The core structure is ideal for creating derivatives similar to established catalysts. For instance, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been shown to be an effective catalyst for the regioselective ring-opening of epoxides researchgate.netresearchgate.net. Synthesizing analogous thiourea (B124793) or squaramide catalysts from amino alcohols derived from the title oxirane is a promising direction.

Frustrated Lewis Pairs (FLPs): The powerful Lewis acidic nature of boranes like tris[3,5-bis(trifluoromethyl)phenyl]borane has been demonstrated in the activation of small molecules such as H₂ rsc.org. It is conceivable that derivatives of the oxirane could be used to synthesize novel borane-based Lewis acids for FLP chemistry, opening doors to new catalytic transformations.

Design and Synthesis of Advanced Materials with Tailored Properties using Fluorinated Oxirane Building Blocks

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. sigmaaldrich.com As a highly fluorinated monomer, this compound is an attractive building block for advanced materials. researchgate.netnbinno.com

Emerging applications in material science are focused on:

Fluorinated Polymers and Copolymers: Ring-opening polymerization of the oxirane could yield novel polyethers with a high fluorine content. Such polymers are expected to exhibit high thermal stability, low dielectric constants, and hydrophobicity. Copolymerization with other monomers, such as ethylene oxide or propylene oxide, could be used to fine-tune the material's physical properties, leading to the creation of specialized fluorinated elastomers or thermoplastics vulcanchem.comepa.gov.

High-Performance Coatings: The incorporation of this oxirane into epoxy resins or other coating formulations could significantly enhance their chemical resistance, durability, and oleophobicity, making them suitable for demanding applications in aerospace, electronics, and protective coatings.

Optical and Electronic Materials: The presence of multiple trifluoromethyl groups can lower the refractive index and dielectric constant of materials. Polymers derived from this oxirane could be investigated for use in optical fibers, low-k dielectric insulators for microelectronics, and advanced composite materials. Research into poly(biphenylene oxide)s containing pendent trifluoromethyl groups has shown that such substitutions lead to amorphous, soluble polymers with enhanced thermal stability researchgate.net.

Potential MaterialKey Property EnhancementTarget Application
HomopolymersHigh thermal stability, low dielectric constantMicroelectronics, specialty insulators
CopolymersTunable mechanical properties, chemical resistanceFluorinated elastomers, advanced seals
Epoxy Resin AdditiveEnhanced durability, hydrophobicity, oleophobicityHigh-performance protective coatings

In-depth Mechanistic Studies of Complex Chemical Reactions Involving the Oxirane Ring

The reactivity of the oxirane ring is dominated by ring-opening reactions, which are driven by the release of significant ring strain lumenlearning.com. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group profoundly influences the regioselectivity and mechanism of these reactions.

Future mechanistic studies should focus on:

Regioselectivity of Ring-Opening: A systematic investigation into the regioselectivity of the ring-opening reaction with a wide array of nucleophiles under both acidic and basic/nucleophilic conditions is crucial. Under acidic conditions, the reaction is expected to have significant Sₙ1 character, with the nucleophile attacking the more substituted benzylic carbon due to its enhanced ability to stabilize a partial positive charge libretexts.org. Conversely, under Sₙ2 conditions with a strong nucleophile, attack is predicted to occur at the less sterically hindered terminal carbon youtube.com.

Stereochemistry of Reactions: Detailed stereochemical studies are needed to confirm the inversion of configuration at the attacked carbon center, which is characteristic of Sₙ2 reactions, and to understand the stereochemical outcomes under Sₙ1-like conditions libretexts.org.

Unconventional Transformations: Exploring more complex transformations beyond simple ring-opening is a key research area. This includes reactions like deoxygenation to the corresponding alkene, which for some epoxides proceeds through a stepwise mechanism involving betaine and oxaphosphetane intermediates stackexchange.com. Understanding how the electronic properties of the bis(trifluoromethyl)phenyl group influence the stability and reactivity of such intermediates is of fundamental importance. The regioselective ring-opening of 2,2-bis(trifluoromethyl)oxirane with various nucleophiles has been shown to proceed with high selectivity, providing a precedent for the predictable reactivity of highly fluorinated oxiranes researchgate.net.

Computational Design and Prediction of Novel Derivatives with Desired Biological or Material Science Applications

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts toward specific targets. The application of these methods to derivatives of this compound can accelerate the discovery of new functional molecules.

Future research directions include:

Pharmacophore Modeling and Docking: The 3,5-bis(trifluoromethyl)phenyl group is present in several biologically active molecules and approved drugs mdpi.com. Ring-opened derivatives of the oxirane, such as amino alcohols or ethers, can be computationally designed and evaluated as potential enzyme inhibitors or receptor antagonists. Molecular docking studies can predict the binding affinity and orientation of these derivatives within the active sites of biological targets chapman.edu.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity indices, and spectral properties of novel derivatives mdpi.com. These calculations can help in understanding reaction mechanisms, predicting the stability of intermediates, and designing more effective catalysts researchgate.net.

Polymer Property Prediction: For material science applications, computational modeling can be used to predict the properties of polymers derived from the oxirane. Molecular dynamics simulations can provide insights into the chain conformation, glass transition temperature, and mechanical properties of new fluorinated polymers, allowing for the in silico design of materials with tailored characteristics before their synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, and how can reaction conditions be systematically optimized?

Epoxides like this compound are typically synthesized via epoxidation of alkenes using peracids (e.g., mCPBA) or catalytic oxidation with transition metals. For optimization, employ factorial design to evaluate variables such as temperature, solvent polarity, and stoichiometric ratios of oxidizing agents. For example, polar aprotic solvents (e.g., DCM) may enhance reaction efficiency due to better stabilization of intermediates . Characterization should include ¹⁹F NMR to confirm trifluoromethyl group integrity and HPLC for purity assessment (≥95% by area normalization) .

Q. How can the electronic effects of the 3,5-bis(trifluoromethyl)phenyl group influence the compound’s reactivity in ring-opening reactions?

The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the oxirane ring, favoring nucleophilic attack. Methodologically, compare reaction rates with nucleophiles (e.g., amines, thiols) under controlled conditions. Use kinetic studies (e.g., pseudo-first-order kinetics) to quantify activation parameters. Reference analogous compounds like 3,5-bis(trifluoromethyl)benzylamine (CAS 85068-29-7) to validate trends in electronic effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in catalytic asymmetric epoxidation of 3,5-bis(trifluoromethyl)phenyl-substituted alkenes?

Density Functional Theory (DFT) calculations can model transition states to identify preferential attack trajectories. Parameterize calculations using crystallographic data from related compounds (e.g., 3,5-bis(trifluoromethyl)benzoic acid, CAS 725-89-3) to refine van der Waals radii and electrostatic potentials . Validate predictions experimentally via X-ray crystallography or vibrational circular dichrometry .

Q. What strategies resolve contradictions in reported catalytic efficiencies for oxirane ring-opening reactions under varying solvent systems?

Systematic meta-analysis of literature data can identify outliers. For example, discrepancies in yields between aprotic (e.g., THF) and protic (e.g., MeOH) solvents may arise from competing solvolysis pathways. Replicate key experiments using certified reference materials (e.g., NIST CRM4601-b for NMR calibration) to ensure reproducibility . Apply multivariate regression to isolate solvent polarity (Kamlet-Taft parameters) as a critical variable .

Q. How does the steric bulk of 3,5-bis(trifluoromethyl)phenyl groups impact enantioselective transformations in coordination chemistry?

Design experiments using chiral ligands (e.g., BINOL derivatives) in catalytic asymmetric reactions. Compare turnover frequencies (TOF) and enantiomeric excess (%ee) via chiral HPLC or NMR with chiral shift reagents . Cross-reference steric parameters (e.g., Tolman cone angles) with catalytic performance, leveraging data from structurally similar phosphine oxides (e.g., bis(3,5-dimethylphenyl)phosphine oxide, CAS 187344-92-9) .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing between epoxide degradation products and synthetic intermediates?

Combine LC-MS for molecular weight identification and ²H/¹³C isotopic labeling to trace degradation pathways. For fluorinated byproducts, ¹⁹F NMR provides specificity, while FTIR detects carbonyl or hydroxyl groups from ring-opened species .

Q. How should researchers mitigate air/moisture sensitivity during handling of this compound?

Use Schlenk-line techniques or gloveboxes (<1 ppm O₂/H₂O) for storage and reactions. Pre-dry solvents over molecular sieves and employ inert gas (N₂/Ar) purging. Safety protocols from 3,5-bis(trifluoromethyl)benzyl alcohol handling (CAS 32707-89-4) recommend PPE (nitrile gloves, safety goggles) and fume hood use .

Data Interpretation & Theoretical Frameworks

Q. How can researchers reconcile conflicting mechanistic proposals for acid-catalyzed oxirane ring-opening?

Apply kinetic isotope effects (KIE) to distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms. Compare with data from trifluorooxirane derivatives (e.g., CAS 15453-10-8) to assess electronic vs. steric contributions . Theoretical frameworks should link to Marcus theory for electron transfer or Hammett correlations for substituent effects .

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2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.